molecular formula C5H10ClN3 B1392878 (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 1107601-70-6

(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No. B1392878
M. Wt: 147.6 g/mol
InChI Key: IPJABYVHNXMKEV-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9N3.HCl . Its molecular weight is 147.606 . The compound is also known by other names such as 1-(1-Methyl-1H-pyrazol-4-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the nitrogen atoms . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 147.606 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Cobalt(II) Complexes Synthesis

A study by Choi et al. (2015) explored the synthesis of Cobalt(II) complexes using derivatives including N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine. These complexes were found to be effective in the polymerization of methyl methacrylate, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index. This research demonstrates the potential application of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in the field of polymer chemistry (Choi et al., 2015).

Novel Synthesis Methods

Becerra et al. (2021) reported the ambient-temperature synthesis of novel pyrazolyl methanamine derivatives, which highlights the versatility and potential applications of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in creating new compounds through novel synthesis methods (Becerra et al., 2021).

Iron(III) Complexes for Photocytotoxicity

Basu et al. (2014) synthesized Iron(III) complexes using derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes showed significant photocytotoxic properties and potential for cellular imaging, revealing another aspect of application in medical imaging and cancer treatment (Basu et al., 2014).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized and evaluated 1,3-oxazole clubbed pyridyl-pyrazolines, which involved the use of pyrazolyl methanamine derivatives. These compounds displayed significant anticancer and antimicrobial activities, suggesting its potential in pharmaceutical applications (Katariya et al., 2021).

Corrosion Inhibition

Yadav et al. (2015) investigated pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. This research implies the possible application of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride derivatives in material science and corrosion protection (Yadav et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

(1-methylpyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJABYVHNXMKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679078
Record name 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

CAS RN

1107601-70-6
Record name 1-(1-Methyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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